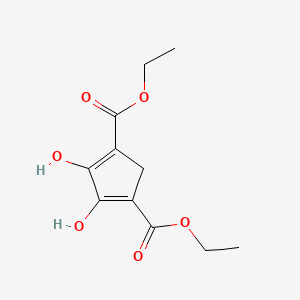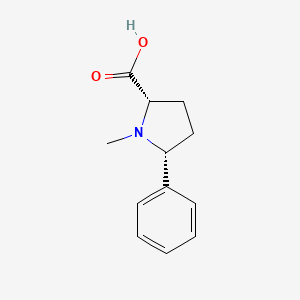
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique stereochemistry, which contributes to its specific biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of L-glutamic acid as the starting material. The process includes esterification, intramolecular condensation, and chiral resolution steps to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common to ensure the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides.
Aplicaciones Científicas De Investigación
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- Menthol
- Durlobactam
Uniqueness
(2S,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activities compared to other similar compounds. Its ability to act as a chiral ligand and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(2S,5R)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11+/m1/s1 |
Clave InChI |
PQKQBLZTEYWSMY-MNOVXSKESA-N |
SMILES isomérico |
CN1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 |
SMILES canónico |
CN1C(CCC1C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)

![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)
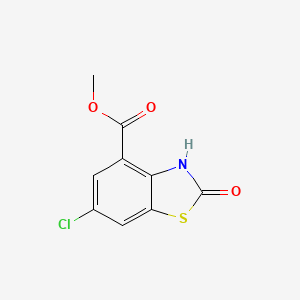
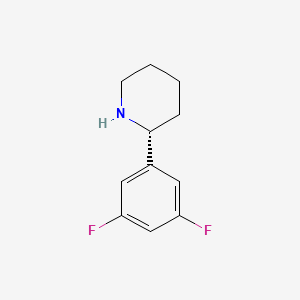
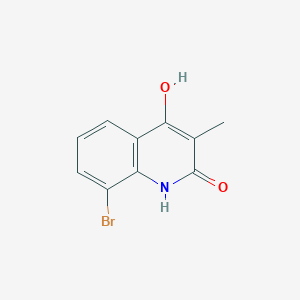

![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
